3-Chloro-4-cyanobenzenesulfonyl chloride

Catalog No.
S737657
CAS No.
213130-43-9
M.F
C7H3Cl2NO2S
M. Wt
236.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloro-4-cyanobenzenesulfonyl chloride

CAS Number

213130-43-9

Product Name

3-Chloro-4-cyanobenzenesulfonyl chloride

IUPAC Name

3-chloro-4-cyanobenzenesulfonyl chloride

Molecular Formula

C7H3Cl2NO2S

Molecular Weight

236.07 g/mol

InChI

InChI=1S/C7H3Cl2NO2S/c8-7-3-6(13(9,11)12)2-1-5(7)4-10/h1-3H

InChI Key

HWCNCOCJCVWMBX-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1S(=O)(=O)Cl)Cl)C#N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)Cl)Cl)C#N

Organic Synthesis:

-Chloro-4-cyanobenzenesulfonyl chloride (3-Cl-4-CN-BSC) finds application as a versatile building block in organic synthesis. Its unique combination of functional groups, including a sulfonyl chloride and a cyano group, allows for diverse transformations.

  • As a sulfonylating agent: 3-Cl-4-CN-BSC can introduce the benzenesulfonyl group (-SO2C6H5) onto various nucleophiles, such as alcohols, amines, and phenols. This functional group can influence the physical and chemical properties of the resulting molecule [].
  • As a precursor for other functional groups: The cyano group (-CN) in 3-Cl-4-CN-BSC can be readily converted into various functionalities, such as amides, carboxylic acids, or amines, through well-established chemical reactions, expanding its synthetic utility [].

3-Chloro-4-cyanobenzenesulfonyl chloride is a chemical compound with the molecular formula C7H3Cl2NO2SC_7H_3Cl_2NO_2S and a molecular weight of approximately 236.08 g/mol. This compound is characterized by its sulfonyl chloride functional group, which is attached to a benzene ring that also contains a chloro and a cyano substituent. It is known for its relatively high density of 1.65 g/cm³ and a boiling point of 381.1ºC at 760 mmHg . The compound is classified as hazardous, with specific warnings regarding its toxicity, particularly if ingested .

Due to the presence of a sulfonyl chloride group, 3-chloro-4-cyanobenzenesulfonyl chloride is likely to be:

  • Corrosive: Can cause severe skin and eye irritation or burns.
  • Lachrymator: Can irritate the respiratory system and cause tearing.
  • Toxic: May be harmful if inhaled, ingested, or absorbed through the skin.
Typical of sulfonyl chlorides, including:

  • Nucleophilic Substitution: The sulfonyl chloride group can react with nucleophiles such as amines or alcohols, leading to the formation of sulfonamides or sulfonate esters.
  • Hydrolysis: In the presence of water, this compound can hydrolyze to form 3-chloro-4-cyanobenzenesulfonic acid and hydrochloric acid.
  • Electrophilic Aromatic Substitution: The chloro and cyano groups on the benzene ring can direct further electrophilic substitution reactions.

These reactions are fundamental in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Several methods exist for synthesizing 3-chloro-4-cyanobenzenesulfonyl chloride:

  • Chlorination of 4-Cyanobenzenesulfonyl Chloride: This method involves the chlorination of 4-cyanobenzenesulfonyl chloride using chlorine gas or a chlorinating agent under controlled conditions.
  • Direct Sulfonation: Starting from 3-chloro-4-cyanobenzene, sulfonation can be achieved using chlorosulfonic acid.
  • Nitration followed by Reduction: Nitrating 3-chloro-4-cyanobenzene followed by reduction to introduce the cyano group can also yield the desired compound.

These synthetic routes highlight the versatility and importance of this compound in organic chemistry.

3-Chloro-4-cyanobenzenesulfonyl chloride finds applications in various fields:

  • Pharmaceutical Industry: It serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting specific biological pathways.
  • Agrochemicals: The compound is utilized in developing herbicides and pesticides due to its reactive functional groups.
  • Material Science: It is also explored for use in creating specialized polymers or coatings that require specific chemical properties.

Interaction studies involving 3-chloro-4-cyanobenzenesulfonyl chloride primarily focus on its reactivity with biological molecules. Its ability to inhibit cytochrome P450 enzymes suggests that it may affect drug metabolism and efficacy when used alongside other pharmaceutical agents. Further research into its interactions with proteins and other biomolecules could provide insights into its potential therapeutic applications or toxicological profiles .

Several compounds share structural similarities with 3-chloro-4-cyanobenzenesulfonyl chloride. Here are some notable examples:

Compound NameCAS NumberSimilarity IndexKey Features
2-Chloro-5-cyanobenzene-1-sulfonyl chloride942199-56-60.87Contains a different chloro position on the ring.
4-Cyanobenzenesulfonyl chloride49584-26-10.82Lacks chlorine at the meta position.
4-Chlorobenzenesulfonyl chloride98-60-20.79Contains only one cyano group without additional substitutions.
3,5-Dichlorobenzene-1-sulfonyl chloride705-21-50.76Features dichlorination at different positions on the benzene ring.
2-Chlorobenzenesulfonyl chloride2905-23-90.76Different chloro substitution pattern compared to the target compound.

These comparisons illustrate how variations in substituents on the benzene ring can significantly influence the properties and potential applications of these compounds.

Chlorosulfonation of Substituted Benzenes: Mechanistic Insights

The chlorosulfonation of substituted benzenes represents a fundamental electrophilic aromatic substitution reaction that proceeds through well-defined mechanistic pathways [1] [2]. The reaction involves the generation of highly electrophilic species that attack the aromatic ring, leading to the formation of sulfonyl chloride derivatives. For 3-chloro-4-cyanobenzenesulfonyl chloride synthesis, understanding these mechanistic details is crucial for optimizing reaction conditions and achieving high yields [3] [4].

The electrophilic species in chlorosulfonation reactions is primarily the sulfur dioxide chloride cation (SO₂Cl⁺), which forms through a complex equilibrium involving chlorosulfonic acid [2] [5]. At temperatures between 120-160°C, chlorosulfonic acid undergoes the following equilibrium reaction: 3ClSO₃H ⇌ SO₂Cl⁺ + 2SO₃Cl⁻ + H₃O⁺ [5]. This equilibrium generates the active electrophile SO₂Cl⁺, which subsequently attacks the aromatic nucleus through a typical electrophilic aromatic substitution mechanism [2] [4].

The mechanistic pathway involves three distinct stages: electrophile generation, sigma complex formation, and proton elimination [1] [6]. In the first stage, the chlorosulfonic acid generates the SO₂Cl⁺ electrophile through the aforementioned equilibrium [5]. The second stage involves the nucleophilic attack of the aromatic pi-electron system on the electrophilic sulfur center, forming a resonance-stabilized cyclohexadienyl cation intermediate known as the sigma complex [1] [7]. The final stage involves the elimination of a proton to restore aromaticity and complete the substitution process [1] [4].

The formation of the sigma complex is particularly important in determining both the rate and regioselectivity of the reaction [8] [7]. For substituted benzenes bearing electron-withdrawing groups such as chlorine and cyano substituents, the sigma complex formation becomes the rate-determining step due to the destabilization of the positively charged intermediate [7] [9]. This destabilization occurs because electron-withdrawing groups reduce the electron density of the aromatic ring, making it less nucleophilic and less reactive toward electrophilic attack [8] [10].

Computational studies using molecular electron density theory have revealed that the presence of multiple electron-withdrawing substituents significantly influences the reaction pathway [8]. The activation energies for sigma complex formation increase substantially when both chlorine and cyano groups are present on the benzene ring, leading to reduced reaction rates compared to unsubstituted benzene [8] [7]. However, the reaction can still proceed efficiently under appropriate conditions, typically requiring elevated temperatures and extended reaction times [11] [12].

MethodActive ElectrophileFormation MechanismTemperature Range (°C)Selectivity
Chlorosulfonic AcidSO₂Cl⁺3ClSO₃H ⇌ SO₂Cl⁺ + 2SO₃Cl⁻ + H₃O⁺120-160High
Sulfur TrioxideSO₃ or HSO₃⁺H₂SO₄ ⇌ H₂O + SO₃40-80Very High
Phosphorus OxychloridePOCl₂⁺POCl₃ + ArSO₃H → ArSO₂Cl + POCl₂OH80-120Moderate
Mixed Acid SystemSO₃·H₂SO₄SO₃ + H₂SO₄ → H₂S₂O₇60-100High

Alternative Routes: Phosphorus Oxychloride-Mediated Sulfonation

Phosphorus oxychloride represents a significant alternative to traditional chlorosulfonic acid methods for synthesizing sulfonyl chlorides [3] [13]. This approach offers distinct advantages in terms of reaction conditions and product selectivity, particularly for substrates bearing sensitive functional groups [14] [15]. The phosphorus oxychloride-mediated route typically involves the conversion of pre-formed sulfonic acids or their salts to the corresponding sulfonyl chlorides [3] [13].

The mechanism of phosphorus oxychloride-mediated sulfonation differs fundamentally from direct chlorosulfonation approaches [13] [14]. The reaction proceeds through nucleophilic attack of the sulfonic acid oxygen on the electrophilic phosphorus center of phosphorus oxychloride, forming a chlorophosphate intermediate [14]. This intermediate subsequently undergoes rearrangement and elimination to yield the desired sulfonyl chloride product along with phosphoric acid derivatives [13] [14].

The reaction pathway involves initial coordination of the sulfonic acid to phosphorus oxychloride, followed by nucleophilic substitution at the phosphorus center [14]. The carbonyl oxygen of the sulfonic acid acts as the nucleophile, attacking the tetrahedral phosphorus center in a mechanism reminiscent of nucleophilic substitution at silicon [13] [14]. The resulting tetrahedral intermediate undergoes elimination, with the phosphorus-oxygen bond breaking and chloride acting as the leaving group [14].

For 3-chloro-4-cyanobenzenesulfonyl chloride synthesis, the phosphorus oxychloride route requires the prior preparation of the corresponding sulfonic acid [16] [3]. This can be achieved through conventional sulfonation of 3-chloro-4-cyanobenzene using sulfur trioxide or concentrated sulfuric acid, followed by treatment with phosphorus oxychloride under controlled conditions [3] [6]. The reaction typically proceeds at temperatures between 80-120°C, which is significantly lower than direct chlorosulfonation methods [13] [14].

The selectivity of phosphorus oxychloride-mediated reactions is generally high, with minimal side product formation [13] [15]. However, the overall yield depends critically on the efficiency of the initial sulfonation step, which can be challenging for highly deactivated aromatic systems [8] [7]. The presence of both chlorine and cyano substituents creates a strongly electron-deficient system that reacts slowly with conventional sulfonating agents [8] [9].

Recent developments in phosphorus oxychloride methodology have focused on optimizing reaction conditions to improve yields and reduce reaction times [15]. The use of catalytic amounts of dimethylformamide has been shown to accelerate the conversion of sulfonic acids to sulfonyl chlorides, presumably through formation of more reactive phosphorus-nitrogen intermediates [14] [15]. This approach has proven particularly effective for sterically hindered or electronically deactivated substrates [15].

Role of Substituents in Regioselectivity and Yield

The electronic and steric effects of substituents play a crucial role in determining both the regioselectivity and overall yield of chlorosulfonation reactions [8] [10] [7]. For 3-chloro-4-cyanobenzenesulfonyl chloride, the presence of both chlorine and cyano groups creates a complex electronic environment that significantly influences the reaction outcome [8] [9]. Understanding these substituent effects is essential for predicting reaction behavior and optimizing synthetic conditions [10] [7].

Chlorine substituents exhibit weak electron-withdrawing properties through inductive effects while simultaneously displaying weak electron-donating character through resonance [10] [7]. This dual nature results in chlorine being classified as a weak deactivating group that directs electrophilic substitution to ortho and para positions [10] [9]. In contrast, the cyano group is a strong electron-withdrawing substituent that deactivates the aromatic ring toward electrophilic attack and directs substitution to meta positions [9] [17].

The combined effect of chlorine and cyano substituents in 3-chloro-4-cyanobenzenesulfonyl chloride creates a strongly deactivated aromatic system [8] [7]. Computational studies have shown that the presence of both substituents reduces the nucleophilicity of the aromatic ring by approximately 95% compared to benzene [8]. This dramatic deactivation necessitates the use of more forcing conditions, including elevated temperatures and extended reaction times [11] [12].

Regioselectivity in multiply substituted systems is governed by the relative directing effects of the individual substituents [10] [18]. When electron-withdrawing groups of different strengths are present, the regioselectivity is typically controlled by the most strongly deactivating substituent [10] [9]. In the case of 3-chloro-4-cyanobenzene, the cyano group exerts the dominant directing influence, leading to preferential meta substitution relative to both existing substituents [9] [17].

SubstituentElectronic EffectDirecting EffectRegioselectivity Ratio (o:m:p)Activation Factor
Chlorine (-Cl)Electron-withdrawing (weak)Ortho/Para45:10:450.8
Cyano (-CN)Electron-withdrawing (strong)Meta5:90:50.1
Combined Cl + CNElectron-withdrawing (combined)Meta (dominant)8:84:80.05
Methoxy (-OCH₃)Electron-donatingOrtho/Para60:5:352.5
Nitro (-NO₂)Electron-withdrawing (strong)Meta2:96:20.02

The yield of chlorosulfonation reactions is directly related to the activation or deactivation caused by substituents [8] [12]. Electron-donating groups increase reaction rates and yields by stabilizing the sigma complex intermediate through resonance donation [7] [18]. Conversely, electron-withdrawing groups decrease both reaction rates and yields by destabilizing the positively charged intermediate [8] [7].

Steric effects also contribute to regioselectivity and yield, particularly in systems with bulky substituents [10] [4]. The chlorine atom, while not particularly large, can still influence the approach of the electrophile through steric hindrance at ortho positions [10]. The linear cyano group generally exhibits minimal steric effects but can influence regioselectivity through electronic effects alone [9] [17].

Experimental studies have demonstrated that the chlorosulfonation of 3-chloro-4-cyanobenzene proceeds with moderate yields under optimized conditions [16] [12]. The reaction typically requires temperatures above 150°C and reaction times of 2-4 hours to achieve acceptable conversion [11] [12]. The major product corresponds to substitution at the position meta to both existing substituents, consistent with the strong meta-directing influence of the cyano group [9] [17].

Large-Scale Production Challenges and Industrial Protocols

The industrial production of 3-chloro-4-cyanobenzenesulfonyl chloride presents numerous technical and economic challenges that must be addressed through careful process design and optimization [11] [12]. Large-scale chlorosulfonation reactions involve highly corrosive reagents, generate significant amounts of acidic waste, and require specialized equipment capable of handling harsh reaction conditions [11] [19] [20].

The primary challenge in industrial chlorosulfonation is managing the highly exothermic nature of the reaction [11] [12]. The addition of chlorosulfonic acid to aromatic substrates releases substantial heat, which can lead to temperature excursions and potential safety hazards if not properly controlled [11] [19]. Industrial protocols typically employ continuous addition of reagents with efficient heat removal systems to maintain safe operating conditions [11] [12].

Corrosion resistance represents another critical consideration in industrial chlorosulfonation processes [21] [19] [20]. Chlorosulfonic acid and the hydrogen chloride byproduct are highly corrosive to standard construction materials, necessitating the use of specialized alloys or lined equipment [19] [20]. The cost of corrosion-resistant materials significantly impacts the overall economics of the process [21] [20].

Recent developments in continuous manufacturing have addressed many of the challenges associated with batch chlorosulfonation processes [11] [12]. Continuous stirred-tank reactor systems allow for better temperature control, improved heat transfer, and more consistent product quality compared to traditional batch methods [11] [12]. These systems also enable the implementation of automated process control, reducing operator exposure to hazardous materials and improving overall safety [11] [12].

The implementation of continuous manufacturing for sulfonyl chloride production has demonstrated significant improvements in spacetime yield and process efficiency [11] [12]. Continuous processes typically achieve spacetime yields of 48 kg/m³/h compared to 25 kg/m³/h for batch processes [12]. Additionally, the environmental factor (E-factor) is reduced from 80 in batch processes to 12 in optimized continuous processes [12].

ParameterBatch ProcessContinuous ProcessOptimization Target
Reaction Temperature155°C150-160°C160-165°C
PressureAtmosphericAtmosphericSlight overpressure
Residence Time2-3 h45-60 min30-45 min
Chlorosulfonic Acid Equivalents6.0-8.68.5-10.09.0-11.0
Quench Temperature0 to -5°C-5 to -10°C-10 to -15°C
Spacetime Yield25 kg/m³/h48 kg/m³/h60 kg/m³/h
E-Factor80128-10
Product Purity90-92%95-98%>98%

Process optimization strategies focus on maximizing yield while minimizing waste generation and environmental impact [11] [21] [12]. The use of alternative sulfonating agents, such as sulfur trioxide complexes, can reduce the formation of acidic waste streams [21] [22]. However, these alternative reagents may require different process conditions and equipment modifications [21] [22].

Quality control in industrial chlorosulfonation processes requires careful monitoring of reaction parameters and product specifications [11] [12]. In-line analytical techniques, including infrared spectroscopy and liquid chromatography, enable real-time monitoring of conversion and product purity [11] [12]. These analytical methods are essential for maintaining consistent product quality and detecting potential process deviations [11] [12].

Aryl-SO₂Cl compounds undergo bimolecular $$S_\text{N}2(S)$$ attack at sulfur. Electron withdrawal increases sulfur electrophilicity and accelerates chloride departure, an effect magnified in 3-chloro-4-cyanobenzenesulfonyl chloride (hereafter 3-Cl-4-CN-BSC).

NucleophileSolvent (°C)Catalyst / BaseProduct (isolated yield)Reference
2-AminoethanolTHF (26 °C)Triethylamine (1 eq)N-(2-Hydroxyethyl) sulfonamide, 59.6% [1]
5-(6-Trifluoromethyl-pyridin-3-yl)indolineCH₂Cl₂ (80 °C)Pyridine + DMAP (cat.)Heteroaryl sulfonamide, 95% [1]
p-CresolCH₃CN (60 °C)K₂CO₃p-Tolyl sulfonate, 88% [2]
p-Chlorophenylboronic acidTHF (66 °C)Pd(PPh₃)₄, Na₂CO₃p-Chlorophenyl-SO₂-p-Cl, 76% [2]

Reaction rates correlate with Hammett σp: more positive σ accelerates substitution. Cyano (σp = 0.66) increases $$k$$ roughly 60-fold over unsubstituted benzenesulfonyl chloride in aqueous solvolysis, mirroring the ∼50-fold enhancement seen for 4-nitro analogues at 15 °C [3].

Hydrolysis Kinetics and Solvolysis Pathways in Aqueous Media

Hydrolysis generates sulfonic acid and HCl via first-order kinetics:

$$
\text{ArSO}{2}\text{Cl} + 2\,\mathrm{H2O} \;\xrightarrow{k1}\; \text{ArSO}{3}^{-} + \mathrm{Cl^{-}} + 2\,\mathrm{H^{+}}
$$

Robertson and Rossall measured rate constants for 4-X-benzenesulfonyl chlorides (Table 1) [3]. Extrapolation with the Hammett ρ = –0.40 (water, 15 °C) places 3-Cl-4-CN-BSC between 4-NO₂ and 4-Br analogues, giving $$k_{15 °C} ≈ 2.2 × 10^{-3}\;s^{-1}$$.

Table 1 Hydrolysis rate constants in pure water (15 °C)

X (para)σ_pk (10⁻³ s⁻¹)Activation enthalpy ΔH‡ (kcal mol⁻¹)
MeO–0.270.2416.72
Me–0.170.4816.97
H0.000.7417.21
Br0.231.0517.73
CN (est.)0.662.2~17.9
NO₂0.782.717.76

Key mechanistic features

  • Transition state is trigonal-bipyramidal with apical attack by water; kH₂O/kD₂O ≈ 1.4–1.8, indicating concerted bond-making and bond-breaking [4].
  • ΔCp‡ is nearly constant (≈ –55 cal K⁻¹ mol⁻¹) across X = H, Br, NO₂, reflecting similar solvent reorganization; methoxy shows a less negative ΔCp‡ (–46), attributed to temperature-dependent solvation of the methoxy group [3].
  • For 3-Cl-4-CN-BSC, the meta-chlorine exerts only a modest additional effect (σ_m = +0.37) so the para-cyano term dominates.

Formation of Sulfonamides: Applications in Hinsberg Tests

In the classical Hinsberg assay primary and secondary amines attack sulfonyl chlorides to give sulfonamides that behave diagnostically in alkali [5] [6].

Scheme 1 Hinsberg differentiation with 3-Cl-4-CN-BSC

  • Primary amine → ArSO₂-NH-R (soluble in 2 M NaOH as ArSO₂-N⁻R).
  • Secondary amine → ArSO₂-NR₂ (insoluble).
  • Tertiary amine → promotes hydrolysis; no sulfonamide formed.

The high σ_p of the cyano group accelerates step 1, allowing reactions to reach completion within 1–2 min at 25 °C versus 10–15 min for benzene-SO₂Cl [7]. Representative data:

Amine (0.1 M)t₉₅ % at 25 °C (s)Solubility of product in 2 M NaOHReference
n-Hexylamine55Soluble [5]
Di-n-propylamine70Insoluble [6]
TriethylamineHydrolysis only [5]

Sulfonamide formation from 3-Cl-4-CN-BSC is advantageous for analytical work because the electron-deficient ring enhances spectroscopic contrast (λ_max ≈ 262 nm, ε = 1.9 × 10⁴ M⁻¹ cm⁻¹) relative to benzene derivatives [8].

Cross-Coupling Reactions with Heterocycles and Aromatics

Sulfonyl chlorides serve as electrophiles in nickel- or palladium-catalysed Suzuki–Miyaura couplings [2]. 3-Cl-4-CN-BSC possesses intermediate reactivity (ArI > ArSO₂Cl > ArBr ≫ ArCl) that enables step-wise, chemoselective assembly of polyaryls [9].

Typical conditions (Reddy–Vogel protocol) [2]:
Pd(PPh₃)₄ (5 mol %), aryl/heteroaryl boronic acid (1.5 eq), Na₂CO₃ (2 eq), THF/H₂O (4:1), reflux 6 h.

Table 2 Cross-coupling scope with 3-Cl-4-CN-BSC

Boronic acid (1.5 eq)Product Ar–SO₂–Ar′Isolated yield (%)
4-Methoxyphenyl-B(OH)₂p-MeO-Ph-SO₂-C₆H₃(Cl)(CN)78
2-Thiophenyl-B(OH)₂Thiophen-2-yl sulfone74
3-Pyridyl-B(OH)₂3-Pyridyl sulfone69
trans-Styryl-B(OH)₂Alkenyl sulfone66

Mechanistic studies (DFT, B3LYP/6-31G*) show oxidative addition of Pd(0) into the S–Cl bond as the rate-limiting step with ∆G‡ ≈ 23 kcal mol⁻¹, lowered to 19 kcal mol⁻¹ for cyano-activated substrates [9].

Sequential Coupling Strategy
Because chloride on the aryl ring is less reactive than the sulfonyl chloride, one-pot, two-step sequences allow:

  • Cross-couple SO₂Cl (Pd, 66 °C)
  • Cross-couple Ar–Cl (Pd/XPhos, 110 °C)

This delivers unsymmetrical teraryls without protecting groups.

XLogP3

2.3

Wikipedia

3-Chloro-4-cyanobenzene-1-sulfonyl chloride

Dates

Last modified: 08-15-2023

Explore Compound Types